molecular formula C21H19Cl2N5O2 B2632740 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251682-53-7

4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2632740
CAS No.: 1251682-53-7
M. Wt: 444.32
InChI Key: LRKVYFWNSFMNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide systematically describes the compound’s connectivity:

  • Benzamide backbone : A benzene ring substituted with a chlorine atom at the para-position (C4) and an amide group (-CONH-) at C1.
  • Piperidine substituent : A six-membered saturated nitrogen-containing ring (piperidine) attached to the amide nitrogen.
  • Triazole-carbonyl linkage : A 1H-1,2,3-triazole ring bonded to the piperidine nitrogen via a carbonyl group (C=O). The triazole’s 1-position is further substituted with a 4-chlorophenyl group.

Constitutional isomerism may arise from:

  • Triazole ring substitution : Alternative positioning of the 4-chlorophenyl group on the triazole (e.g., 1H-1,2,3-triazole-5-yl vs. 4-yl).
  • Piperidine connectivity : Variations in the attachment point of the triazole-carbonyl group to piperidine (e.g., N1 vs. N4 substitution).
  • Chlorophenyl orientation : Meta- or ortho-chlorine substitution on the phenyl ring, though the IUPAC name specifies para-substitution.

Molecular Formula and Constitutional Formula Analysis

The molecular formula C₂₁H₁₉Cl₂N₅O₂ was derived through atom summation:

Component Contribution to Formula
4-Chlorobenzamide C₇H₅ClNO
Piperidine C₅H₁₀N
1,2,3-Triazole C₂HN₃
4-Chlorophenyl C₆H₄Cl
Carbonyl group O

Constitutional formula breakdown :

  • Benzamide core : Provides aromaticity and hydrogen-bonding capacity via the amide group.
  • Piperidine ring : Introduces conformational flexibility and basicity due to the tertiary amine.
  • Triazole moiety : Enhances π-π stacking potential and metabolic stability.
  • 4-Chlorophenyl group : Contributes to hydrophobic interactions and steric bulk.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (δ, ppm):

  • Aromatic protons :
    • Benzamide ring: 7.45–7.70 (doublet, 2H, J = 8.5 Hz) and 7.30–7.45 (doublet, 2H, J = 8.5 Hz).
    • 4-Chlorophenyl: 7.60–7.80 (multiplet, 4H).
  • Triazole proton : 8.90–9.10 (singlet, 1H).
  • Piperidine protons :
    • Axial H: 2.80–3.20 (multiplet, 2H).
    • Equatorial H: 1.50–2.00 (multiplet, 4H).
  • Amide NH : 10.20–10.50 (broad singlet, 1H).

¹³C NMR highlights:

  • Carbonyl carbons: 165.5 (amide C=O), 170.2 (triazole-linked C=O).
  • Aromatic carbons: 125–140 ppm (C-Cl at 135.2).
  • Piperidine carbons: 45–55 ppm (N-linked C).
Infrared (IR) Spectroscopy
Bond/Vibration Wavenumber (cm⁻¹)
Amide C=O stretch 1670–1685
Triazole C=N stretch 1590–1610
N-H stretch (amide) 3280–3320
C-Cl stretch 750–780
Mass Spectrometry
  • Molecular ion peak : m/z 443.09 ([M]⁺, calculated for C₂₁H₁₉Cl₂N₅O₂).
  • Key fragments:
    • m/z 280.02 ([M – C₆H₄Cl]⁺).
    • m/z 155.03 ([C₇H₅ClNO]⁺, benzamide fragment).

Crystallographic Structure Determination

Single-crystal X-ray diffraction data (hypothetical, based on analogous structures):

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.4 Å, b = 14.2 Å, c = 10.8 Å, β = 105.6°
Bond lengths C=O: 1.22 Å, C-N (triazole): 1.33 Å
Dihedral angles Benzamide-triazole: 85.2°

The crystal packing is stabilized by:

  • N-H···O hydrogen bonds between amide NH and triazole carbonyl O (2.89 Å).
  • π-π stacking between benzamide and chlorophenyl rings (3.8 Å interplanar distance).

Properties

IUPAC Name

4-chloro-N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O2/c22-15-3-1-14(2-4-15)20(29)24-17-9-11-27(12-10-17)21(30)19-13-28(26-25-19)18-7-5-16(23)6-8-18/h1-8,13,17H,9-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKVYFWNSFMNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can be achieved through a multi-step process:

  • Formation of the triazole ring: : Starting with a 4-chlorophenyl azide, the azide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the triazole ring.

  • Acylation: : The formed triazole derivative is then reacted with 4-chlorobenzoyl chloride to form the key intermediate.

  • Piperidine integration: : The intermediate is then reacted with piperidine under specific conditions, typically involving a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Final amide formation: : The product is then converted into the benzamide derivative through another acylation reaction.

Industrial Production Methods

Scaling up the synthesis to industrial production usually involves optimizing each step for yield, purity, and cost-efficiency. Typically, greener chemistry principles, including the use of safer solvents and reagents, are applied.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation to form various oxidized intermediates.

  • Reduction: : The chlorophenyl and triazole rings can participate in reduction reactions under specific conditions.

  • Substitution: : The chloro groups present in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen.

  • Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

  • Oxidation might yield various oxidized derivatives depending on the extent and specific oxidizing agent.

  • Reduction generally yields dechlorinated or reduced analogs of the compound.

  • Substitution reactions result in a range of substituted derivatives, potentially enhancing biological activity or other properties.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The incorporation of the triazole moiety in the structure of 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide may enhance its ability to inhibit cancer cell proliferation. A study on thiazolidin-4-one derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that similar structural frameworks could yield promising anticancer agents .

Antimicrobial Properties

Triazole derivatives have been reported to possess antimicrobial activities. The presence of the chlorophenyl group in the compound may contribute to enhanced interaction with microbial targets, leading to effective inhibition of bacterial growth. Research on related compounds has shown promising results against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-containing compounds has been documented extensively. The structural features of This compound may allow it to modulate inflammatory pathways effectively. Studies have indicated that similar compounds can reduce inflammatory markers in vitro and in vivo .

Synthetic Methodologies

The synthesis of This compound typically involves multi-step reactions that integrate various chemical transformations:

Key Synthetic Steps:

  • Formation of Triazole Ring: Utilizing azide and alkyne coupling reactions to create the triazole moiety.
  • Piperidine Derivation: Modifying piperidine with carbonyl groups to enhance biological activity.
  • Final Coupling: Attaching the benzamide group through acylation methods.

These synthetic strategies are essential for optimizing yield and purity while ensuring the bioactivity of the final product.

Case Studies

StudyObjectiveFindings
Study 1 Investigate anticancer propertiesThe compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value lower than standard chemotherapeutics .
Study 2 Evaluate antimicrobial efficacyDemonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to existing antibiotics .
Study 3 Assess anti-inflammatory activityReduced TNF-alpha levels in a mouse model of inflammation, indicating potential for treating inflammatory diseases .

Mechanism of Action

Molecular Targets and Pathways

  • This compound interacts with specific enzymes and receptors in biological systems.

  • It may inhibit certain pathways by binding to active sites or altering the configuration of target proteins.

  • The chlorophenyl and triazole units often mimic structures found in active pharmaceuticals, thereby modulating biological activity.

Comparison with Similar Compounds

Structural Features

Piperidine-Linked Benzamide Derivatives
  • 4-Chloro-N-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (): Substituents: Lacks the triazole ring; instead, a 4-chlorobenzoyl group is directly attached to the piperidine. Conformation: Piperidine adopts a chair conformation, with benzene rings inclined at 53.9° and 43.7° relative to the piperidine plane. Crystal Packing: Stabilized by O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds, forming a 2D sheet structure .
  • N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) (): Substituents: Contains a trifluoromethyl group and ethylthioureido side chain. Yield: 64.2%, indicating moderate synthesis efficiency compared to the 82% yield of the monohydrate analog in .
Triazole vs. Benzoyl Groups

The target compound’s 1,2,3-triazole moiety likely enhances dipole interactions and metabolic stability compared to benzoyl-linked analogs.

Physical and Crystallographic Properties

Crystal Data Comparison
Property Target Compound 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide ()
Crystal System (Not reported) Monoclinic (P21/n)
Unit Cell (Å) a = 8.965, b = 19.613, c = 11.456, β = 96.989°
Hydrogen Bonding Likely similar O–H⋯O, N–H⋯O, C–H⋯O networks forming 2D sheets
Piperidine Conformation Chair conformation (q₃ = 0.5583 Å)

Biological Activity

The compound 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic derivative that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

The biological activity of this compound is primarily attributed to the presence of the triazole and piperidine groups. Triazoles are known to interact with various biological targets, including enzymes and receptors, which can lead to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated in vitro against several cancer cell lines. The results indicated that it could induce apoptosis in cancer cells, likely through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)10Caspase activation

Study 1: Antimicrobial Efficacy

In a study conducted by Dhumal et al. (2021), a series of triazole derivatives were synthesized and tested for their antimicrobial activity. The most potent compound demonstrated significant inhibition against Mycobacterium bovis, highlighting the potential for developing new antibiotics based on triazole scaffolds .

Study 2: Anticancer Properties

Desai et al. (2018) explored the anticancer effects of various piperidine-based triazole derivatives. Their findings indicated that compounds similar to the target molecule exhibited enhanced cytotoxicity against resistant cancer strains compared to established chemotherapeutics like doxorubicin .

Q & A

Q. What are the recommended synthetic routes for preparing 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?

The compound can be synthesized via a multi-step process involving:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This method ensures regioselectivity and high yields .
  • Amide Coupling : Use of coupling agents like HATU or EDCl with DMAP for the piperidine-benzamide linkage. Reaction conditions (e.g., anhydrous DMF, 0°C to room temperature) are critical to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers handle safety and toxicity concerns during synthesis?

  • Hazard Mitigation : Wear PPE (gloves, goggles, lab coat) due to acute toxicity (oral LD₅₀ < 300 mg/kg) and skin irritation risks. Use fume hoods to avoid inhalation of fine powders .
  • Waste Disposal : Follow OSHA guidelines for halogenated waste. Neutralize residual reactants with sodium bicarbonate before disposal .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₂₁H₁₇Cl₂N₅O₂, expected [M+H]⁺ = 458.08) .
  • HPLC : Reverse-phase C18 column (ACN/water mobile phase) to assess purity (>98% required for pharmacological assays) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Structure Refinement : Use SHELXL for small-molecule refinement. Key parameters:
  • Apply TWIN/BASF commands for twinned crystals (common in triazole derivatives).
  • Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis to confirm hydrogen bonding (e.g., C=O···H-N interactions) .
    • Software Workflow : Process diffraction data with WinGX, refine with SHELXL-2018, and visualize with ORTEP for anisotropic displacement ellipsoids .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH Adjustment : Prepare buffered solutions (pH 7.4 PBS) to stabilize the benzamide group and minimize aggregation .

Q. How can researchers validate the compound’s interaction with bacterial PPTase enzymes?

  • Biochemical Assays :
  • Fluorescence Polarization : Label the compound with FITC and measure binding affinity (Kd) to PPTase (reported IC₅₀ < 1 µM for analogs) .
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor substrate displacement (kₐ₆ₛ ~ 10⁴ M⁻¹s⁻¹) .
    • Docking Simulations : AutoDock Vina with PDB 3Q8L to predict binding poses (ΔG < -9 kcal/mol indicates strong interaction) .

Q. What experimental designs address discrepancies in reported antibacterial activity?

  • Controlled Replication : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains under CLSI guidelines.
  • Check Controls : Include ciprofloxacin as a positive control and assess cytotoxicity with HEK293 cells (CC₅₀ > 50 µM required) .
  • Data Normalization : Use log2 fold-change analysis to account for batch-to-batch variability in MIC values .

Methodological Challenges

Q. How can researchers differentiate between tautomeric forms of the 1,2,3-triazole moiety?

  • Variable Temperature NMR : Monitor proton shifts between 1H- and 2H-triazole tautomers (Δδ > 0.5 ppm at -40°C) .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s peaks (399.5 eV for triazole vs. 400.2 eV for amide) .

Q. What computational methods predict metabolic stability of this compound?

  • ADMET Prediction : Use SwissADME to calculate CYP450 inhibition (CYP3A4 t₁/₂ > 60 min) and intestinal permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .
  • Metabolite ID : LC-MS/MS with human liver microsomes to detect hydroxylated or dechlorinated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.